molecular formula C14H19BrN2O B4882716 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide

3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4882716
M. Wt: 311.22 g/mol
InChI Key: HDSDXGINCICFHU-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been suggested that it may act by modulating certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its potential applications in various fields. It has been found to have anticancer and anti-inflammatory properties and has shown promising results in treating neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide. One of the directions is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential use in combination with other drugs to improve its effectiveness. Additionally, it could be studied for its potential use in treating other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in treating various diseases.

Synthesis Methods

The synthesis of 3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide has been achieved using different methods. One of the most common methods is the reaction of 3-bromoaniline with N-(2-chloroethyl)piperidine in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final product.

Scientific Research Applications

3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide has been studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against different cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-bromo-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSDXGINCICFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

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